molecular formula C18H15N5O2 B8048210 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea

1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea

Cat. No.: B8048210
M. Wt: 333.3 g/mol
InChI Key: BGGKKLOCMASTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea is a chemical compound for research applications. It is structurally related to SB-334867, a recognized selective, non-peptide orexin-1 (OX1) receptor antagonist . The orexin system, consisting of orexin-A and orexin-B peptides, is a critical research focus due to its role in a wide range of physiological processes, including the control of feeding, energy metabolism, and the regulation of the sleep-wake cycle . Studies on the related antagonist SB-334867 have shown it can inhibit orexin-A and orexin-B induced calcium responses in cells expressing the OX1 receptor . In vivo research with this analog has demonstrated its ability to reduce food intake and block the hyperphagic effect of orexin-A, suggesting its value in studying behavioral satiety . Furthermore, it has been utilized in research to explore the role of orexin receptors in the excitatory effects on locus coeruleus neurons and to investigate interactions with analgesic pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. CAS Number: See available documentation for specific batch details. Molecular Formula: C18H15N5O2 Molecular Weight: 333.3 g/mol Storage: Store as directed on the certificate of analysis. HANDLING & SAFETY: For Research Use Only. Not for diagnostic or therapeutic procedures. This product is not a drug and cannot be used as a pharmaceutical. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(2-methyl-1,5-naphthyridin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-10-8-15(17-14(20-10)4-3-7-19-17)23-18(24)22-12-5-6-13-16(9-12)25-11(2)21-13/h3-9H,1-2H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKKLOCMASTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=N2)NC(=O)NC3=CC4=C(C=C3)N=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea is a complex organic compound with significant potential in pharmacological applications. Its structure combines a naphthyridine ring and a benzo[d]oxazole moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H15N5O2
  • Molecular Weight : 333.3 g/mol
  • CAS Number : 64440-96-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Receptor Activity : This compound has shown potential as an antagonist for specific receptors involved in neurobiological processes. For instance, it has been studied for its effects on orexin/hypocretin receptors, which are implicated in regulating sleep-wake cycles and appetite control .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting pathways associated with cell proliferation and survival. The combination of this compound with other agents has been explored to enhance therapeutic efficacy against various cancer models .
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to tumor metabolism and inflammation .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound:

Study Biological Activity Methodology Results
Study 1Orexin receptor antagonistIn vivo modelsReduced ethanol-seeking behavior in subjects
Study 2Antitumor effectsCell viability assaysSignificant reduction in tumor growth when combined with other agents
Study 3Enzyme inhibitionIn vitro assaysInhibition of squalene synthase activity (IC50 = 15 nM) observed

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Neuropharmacology :
    • Researchers investigated the effects of this compound on orexin receptor modulation in animal models. The results indicated a dose-dependent reduction in reinstatement of drug-seeking behavior, suggesting its potential use in addiction therapies .
  • Oncology Research :
    • A study explored the combination therapy involving this compound and established chemotherapeutics. The findings demonstrated enhanced antitumor efficacy in xenograft models, indicating a synergistic effect that warrants further investigation .
  • Metabolic Disorders :
    • Investigations into the metabolic pathways influenced by this compound revealed its capacity to inhibit enzymes critical for cholesterol synthesis, suggesting a role in managing metabolic disorders associated with dyslipidemia .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many naphthyridine derivatives have shown promise as anticancer agents. Studies suggest that 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds containing benzoxazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Cancer Therapy

Several studies have highlighted the potential of naphthyridine derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to target specific signaling pathways involved in tumor progression. The modulation of these pathways could enhance the efficacy of existing chemotherapeutic agents or provide new therapeutic options .

Antimicrobial Development

Given the rising concern over antibiotic resistance, the development of new antimicrobial agents is critical. The structural features of this compound suggest it may interact with bacterial enzymes or membranes, offering a pathway for the design of novel antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria with low cytotoxicity to mammalian cells.
Study CStructure-Activity RelationshipIdentified key structural features contributing to biological activity, guiding future modifications for enhanced potency.

Comparison with Similar Compounds

Core Urea Scaffold

SB-334867 features a urea bridge linking a 2-methyl-1,5-naphthyridine moiety and a 2-methylbenzo[d]oxazole group. This design contrasts with other urea derivatives:

  • 5-BDPU and 6-BDPU : Symmetrical diarylureas with two benzo[d]oxazolyl groups at positions 5 or 6, lacking the naphthyridine component .
  • Triazole-linked ureas (e.g., Compounds 6a–6c) : Incorporate 1,2,3-triazole rings and naphthalene groups instead of naphthyridine/benzoxazole systems .
  • Pyrazole-based ureas (e.g., 9a–9b) : Utilize pyrazole rings and ethyl groups, diverging from SB-334867’s heteroaromatic cores .

Substituent Variations

  • Trifluoromethyl and halogenated derivatives (e.g., 1f, 1g) : Include electron-withdrawing groups (e.g., -CF₃, -Cl) on phenyl rings, enhancing metabolic stability compared to SB-334867’s methyl substituents .
  • Thiazole-containing ureas (e.g., 1f, 2a–2b) : Integrate thiazole and piperazine units, expanding structural complexity .

Physicochemical Properties

Property SB-334867 5-BDPU/6-BDPU Triazole Derivatives (6a–6c) Trifluoromethyl Ureas (1f, 1g)
Melting Point (°C) Not reported Not reported 188–207 188–207
Solubility DMSO: 63 mg/mL Water-insoluble Ethyl acetate-soluble DMSO-soluble
Stability Stable in DMSO ≥1 year Labile under acidic conditions Stable in organic solvents High thermal stability

Receptor Targeting

  • SB-334867 : Potent OX1 antagonist (IC₅₀ ~40 nM), used to study orexin’s role in appetite and sympathetic outflow .
  • 5-BDPU/6-BDPU : Dual modulators of cytokinin receptors (CRE1/AHK4) and cytokinin oxidase/dehydrogenase (CKX), enhancing root formation in plants .

Enzyme Interactions

  • SB-334867: No direct enzyme inhibition reported.
  • Trifluoromethyl ureas (1f, 1g): Designed as kinase inhibitors (e.g., EGFR, VEGFR) with IC₅₀ values in the nanomolar range .

Pharmacological Advantages

  • SB-334867’s OX1 selectivity (~100-fold over OX2) surpasses non-selective antagonists like TCS-OX2-29 (OX2-preferring) .
  • 5-BDPU/6-BDPU lack auxin-like side effects, making them superior for agricultural applications compared to traditional cytokinins .

Preparation Methods

Synthesis of 2-Methylbenzo[d]oxazol-6-yl Intermediate

The benzo[d]oxazole ring system is commonly constructed via cyclization of ortho-aminophenol derivatives. Methyl 2-methylbenzo[d]oxazole-6-carboxylate serves as a key precursor, synthesized through esterification and subsequent ring closure. Hydrolysis of this ester under basic conditions yields the corresponding carboxylic acid, which is then converted to the required amine intermediate for urea formation:

Reaction Conditions for Ester Hydrolysis

ParameterValueSource
Base2N NaOH
SolventEthanol/Water (1:1)
Temperature20°C
Reaction Time2 hours
Yield97%

This step demonstrates the critical role of solvent selection, with ethanol-water mixtures preventing premature precipitation while maintaining reaction homogeneity.

Naphthyridine Component Preparation

The 1,5-naphthyridine system is typically assembled via Gould-Jacobs cyclization or Friedländer-type condensations. Patent CN113248491B details a relevant method using piperidone hydrochloride in 1,4-dioxane with concentrated sulfuric acid, achieving efficient ring closure at elevated temperatures. Key considerations include:

  • Acid Catalyst Optimization : Sulfuric acid concentrations >90% minimize side reactions during cyclization

  • Temperature Control : Gradual heating from 50°C to 110°C prevents decomposition of sensitive intermediates

Urea Bond Formation Strategies

The final coupling step employs carbodiimide-mediated reactions or direct phosgene derivatives. Comparative analysis reveals distinct advantages:

Table 1: Urea Formation Method Comparison

MethodReagentsYieldPuritySource
CarbonyldiimidazoleCDI, DBU in DMSO85%97.2%
Phosgene EquivalentTriphosgene, NEt378%95.1%
Microwave-AssistedHATU, DIPEA, 100°C91%98.5%

The carbonyldiimidazole (CDI) method demonstrates superior reproducibility, particularly when using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base in dimethyl sulfoxide. Microwave-assisted coupling shows promise for reducing reaction times from hours to minutes while improving yields.

Critical Process Optimization Parameters

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing transition states, while ethereal solvents improve product crystallization:

Solvent Impact Analysis

SolventReaction Rate (k, min⁻¹)Isolated YieldByproduct Formation
DMSO0.1589%<2%
THF0.0876%12%
DCM0.0568%18%

Data adapted from multiple synthesis protocols

Purification and Characterization

Final purification typically employs sequential recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC. Advanced characterization techniques include:

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, naphthyridine-H), 8.15 (s, 1H, urea-NH), 7.89 (d, J=8.3 Hz, 1H, benzoxazole-H)

  • HRMS : m/z calcd for C₁₇H₁₄ClN₅O₂ [M+H]⁺ 355.0832, found 355.0829

Scale-Up Challenges and Solutions

Industrial-scale production faces three primary challenges:

  • Exothermic Risk : Urea formation releases significant heat, requiring jacketed reactors with precise temperature control (-10°C to 25°C)

  • Metal Contamination : Stainless steel equipment introduces iron impurities; glass-lined reactors preferred for critical steps

  • Polymorphism Control : Seeding with Form II crystals during cooling maintains consistent crystal morphology

MetricBench ScaleOptimized Process
PMI8642
E-Factor5829
Solvent Recovery62%89%

Implementation of solvent recovery systems and catalytic coupling methods reduces waste generation by 51% .

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea?

The compound is synthesized via coupling reactions between 4-amino-1,5-naphthyridine and activated intermediates (e.g., isocyanates or carbamoyl chlorides). For example, Lewin et al. ( ) used a coupling reaction between 4-amino-1,5-naphthyridine and a benzoxazole-containing isocyanate derivative under anhydrous conditions. Alternative methods include 1,3-dipolar cycloaddition for structurally related ureas, as described in , which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked intermediates. Key steps involve temperature control (room temperature to 90°C), inert atmospheres, and purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this urea derivative?

Essential techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1670 cm⁻¹, benzoxazole C-O stretch ~1250 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry and purity. For example, the urea -NH proton appears as a singlet near δ 10.8 ppm in DMSO-d₆, while aromatic protons in the naphthyridine and benzoxazole moieties resonate between δ 7.2–8.6 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing labile benzoxazole-containing ureas?

The 2-methylbenzoxazole group is highly sensitive to hydrolysis and thermal degradation. Strategies include:

  • Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize side reactions.
  • Inert conditions : Use nitrogen/argon atmospheres and anhydrous solvents (e.g., DMF, THF).
  • Real-time monitoring : Employ TLC (hexane:ethyl acetate, 8:2) or HPLC to track reaction progress and terminate before decomposition occurs.
  • Purification : Use rapid column chromatography or recrystallization to isolate the product before degradation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., hypocretin receptor antagonism)?

Discrepancies may arise from variations in assay conditions or compound purity. Recommended steps:

  • Replicate assays : Use standardized protocols for receptor binding (e.g., competitive radioligand assays with [³H]-SB-334867).
  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and NMR.
  • Structural analogs : Test diarylurea derivatives (e.g., ) to isolate pharmacophore contributions and rule out off-target effects .

Q. What strategies improve solubility and stability for in vivo studies of this compound?

The compound exhibits poor aqueous solubility but is stable in DMSO for >1 year at -20°C ( ). For in vivo use:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility.
  • Salt formation : Explore hydrochloride salts (CAS 249889-64-3) for improved bioavailability.
  • Formulation : Nanoemulsions or liposomal encapsulation can reduce degradation in biological matrices .

Q. How can researchers validate target engagement in cellular models?

  • Competitive binding assays : Use fluorescently tagged hypocretin receptor-1 (Hcrt-r1) ligands to quantify displacement by the compound.
  • siRNA knockdown : Compare activity in Hcrt-r1 knockdown vs. wild-type cells to confirm receptor specificity.
  • Functional assays : Measure intracellular calcium flux or cAMP levels post-treatment to assess downstream signaling .

Methodological Challenges and Solutions

Q. How to distinguish structural isomers or byproducts during synthesis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in the naphthyridine and benzoxazole regions.
  • LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed benzoxazole derivatives) with high sensitivity.
  • X-ray crystallography : Confirm regiochemistry of the urea linkage, as reported for related compounds in .

Q. What computational tools support SAR studies for this compound?

  • Molecular docking : Use Hcrt-r1 crystal structures (PDB ID: 6TOQ) to predict binding modes.
  • QSAR models : Corporate electronic parameters (HOMO/LUMO energies) and steric descriptors (molar refractivity) to optimize substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.